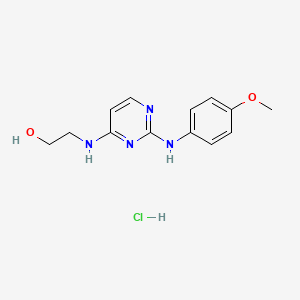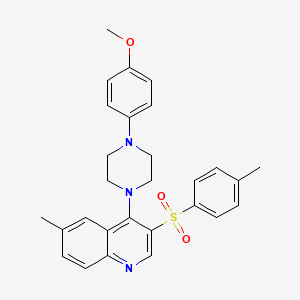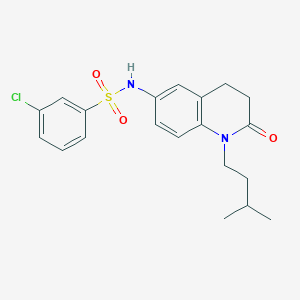
3-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-1661010 and has been the subject of numerous studies to explore its synthesis, mechanism of action, and possible applications.
Mécanisme D'action
The mechanism of action of JNJ-1661010 involves the inhibition of a specific enzyme called dipeptidyl peptidase IV (DPP-IV). This enzyme is involved in the breakdown of certain hormones, including glucagon-like peptide-1 (GLP-1), which is important in the regulation of blood sugar levels. By inhibiting DPP-IV, JNJ-1661010 can increase the levels of GLP-1, leading to improved glucose regulation.
Biochemical and Physiological Effects:
JNJ-1661010 has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of DPP-IV, it has been shown to have anti-inflammatory and analgesic effects, as mentioned earlier. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
JNJ-1661010 has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal lab conditions. Additionally, it has been shown to have a high degree of selectivity for DPP-IV, making it a useful tool for studying the effects of DPP-IV inhibition. However, one limitation is that it has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Orientations Futures
There are several potential future directions for research involving JNJ-1661010. One area of interest is its potential use in treating diabetes, as its inhibition of DPP-IV could improve glucose regulation. Additionally, it may have applications in the treatment of inflammatory diseases such as arthritis. Further studies are needed to fully understand the effects of JNJ-1661010 and its potential applications.
Méthodes De Synthèse
The synthesis of JNJ-1661010 involves a series of chemical reactions. The starting material is 3-chlorobenzenesulfonyl chloride, which is reacted with 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinoline to form the intermediate product. This intermediate is then reacted with ammonia to produce the final product, JNJ-1661010.
Applications De Recherche Scientifique
JNJ-1661010 has been studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
3-chloro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-14(2)10-11-23-19-8-7-17(12-15(19)6-9-20(23)24)22-27(25,26)18-5-3-4-16(21)13-18/h3-5,7-8,12-14,22H,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTJPUDMBDCGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methylspiro[6H-imidazo[1,2-a]pyrimidine-5,3'-azetidine]-7-one;dihydrochloride](/img/structure/B2788159.png)
![N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-N-(3,4-dichlorophenyl)amine](/img/structure/B2788160.png)
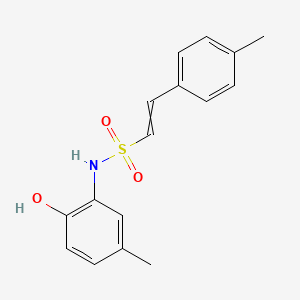

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2788166.png)
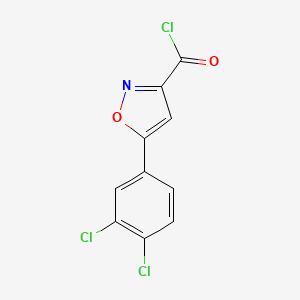

![(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2788170.png)
![6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2788173.png)
